molecular formula C17H22N6OS2 B15029169 {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Cat. No.: B15029169
M. Wt: 390.5 g/mol
InChI Key: IIFPDZNLPHTEIO-UHFFFAOYSA-N
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Description

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a synthetic triazine derivative designed for pharmaceutical and oncology research. This molecular hybrid incorporates a morpholine-4-carbodithioate functional group linked to a 4-amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazine core structure, a scaffold recognized for its significant biological potential. Scientific literature on analogous triazine-sulfonamide molecular hybrids demonstrates that such compounds exhibit promising cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with structure-activity relationship (SAR) studies highlighting the critical role of the substituents on the triazine ring . The mechanism of action for related active compounds involves the induction of cell cycle arrest in both G0/G1 and G2/M phases, operating in a p53-independent manner, and the subsequent triggering of apoptosis in cancer cells harboring both wild-type and mutant p53 . Researchers utilize this compound as a key intermediate in exploring new anticancer agents, leveraging the triazine moiety's versatility for further chemical modifications . The compound is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use and must not be administered to humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H22N6OS2

Molecular Weight

390.5 g/mol

IUPAC Name

[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate

InChI

InChI=1S/C17H22N6OS2/c1-11-3-4-13(12(2)9-11)19-16-21-14(20-15(18)22-16)10-26-17(25)23-5-7-24-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H3,18,19,20,21,22)

InChI Key

IIFPDZNLPHTEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3)C

Origin of Product

United States

Preparation Methods

Sequential Substitution Mechanism

  • First Substitution : Reaction with 2,4-dimethylaniline introduces the (2,4-dimethylphenyl)amino group at the 6-position of the triazine ring. This step employs a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) under cooled conditions (0–5°C) to mitigate excessive reactivity.
    $$
    \text{Cyanuric chloride} + \text{2,4-dimethylaniline} \xrightarrow{\text{Base, 0–5°C}} \text{6-[(2,4-dimethylphenyl)amino]-2,4-dichloro-1,3,5-triazine}
    $$
  • Second Substitution : Ammonolysis replaces the 4-position chlorine with an amino group. Gaseous ammonia or aqueous ammonium hydroxide at 40–60°C facilitates this step, leveraging the reduced reactivity of the remaining chlorides.
    $$
    \text{6-[(2,4-Dimethylphenyl)amino]-2,4-dichloro-triazine} + \text{NH₃} \xrightarrow{\text{40–60°C}} \text{4-Amino-6-[(2,4-dimethylphenyl)amino]-2-chloro-1,3,5-triazine}
    $$
  • Third Substitution : The final chlorine at the 2-position is displaced by a methyl morpholine-4-carbodithioate group. This requires prior synthesis of the morpholine dithiocarbamate nucleophile (discussed in Section 2).

Synthesis of Morpholine-4-carbodithioate Intermediate

The morpholine-4-carbodithioate moiety is synthesized via a two-step process:

Dithiocarbamate Formation

Morpholine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form sodium morpholine-4-carbodithioate:
$$
\text{Morpholine} + \text{CS₂} + \text{NaOH} \rightarrow \text{Na}^+[\text{Morpholine-4-carbodithioate}]^- + \text{H₂O}
$$
Conditions : Room temperature, ethanol solvent, 1–2 hours.

Alkylation with Methyl Group

The sodium dithiocarbamate is alkylated using methyl iodide or dimethyl sulfate to yield methyl morpholine-4-carbodithioate:
$$
\text{Na}^+[\text{Morpholine-4-carbodithioate}]^- + \text{CH₃I} \rightarrow \text{Methyl morpholine-4-carbodithioate} + \text{NaI}
$$
Conditions : Reflux in acetone, 4–6 hours.

Triazine-Dithiocarbamate Coupling

The methyl morpholine-4-carbodithioate is introduced to the triazine core via nucleophilic aromatic substitution. The 2-chloro group in 4-amino-6-[(2,4-dimethylphenyl)amino]-2-chloro-1,3,5-triazine is displaced under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C:
$$
\text{4-Amino-6-[(2,4-dimethylphenyl)amino]-2-chloro-triazine} + \text{Methyl morpholine-4-carbodithioate} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{Target Compound}
$$
Reaction Time : 12–24 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Alternative Pathways and Optimization

One-Pot Synthesis

A streamlined approach involves sequential substitutions without isolating intermediates. Cyanuric chloride reacts with 2,4-dimethylaniline, ammonia, and methyl morpholine-4-carbodithioate in a single reactor, with temperature gradients controlling substitution order.

Microwave-Assisted Synthesis

Microwave irradiation (150–200°C) reduces reaction times for substitution steps from hours to minutes, as demonstrated in analogous triazine syntheses.

Challenges and Mitigation Strategies

Challenge Solution
Regioselectivity in substitutions Use bulky bases to direct substitution
Dithiocarbamate stability Avoid prolonged exposure to moisture
Purification complexity Employ gradient chromatography

Analytical Validation

Critical characterization data for intermediates and the final compound include:

  • ¹H/¹³C NMR : Confirmation of substituent integration and absence of residual solvents.
  • HRMS : Molecular ion peak at m/z 390.5 (C₁₇H₂₂N₆OS₂).
  • HPLC Purity : >95% using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Reaction Types

The compound exhibits reactivity across multiple pathways due to its heterocyclic triazine core, amines, and carbodithioate group. Key reaction types include:

  • Substitution : Nucleophilic displacement at the triazine ring, analogous to reactions in triazine derivatives .

  • Oxidation : Likely transformation of the carbodithioate group to sulfoxides or sulfones under oxidizing conditions.

  • Reduction : Potential conversion of carbodithioate to thiols via reductants.

Substitution Reactions

Triazine derivatives are known to undergo nucleophilic aromatic substitution, particularly at chlorinated positions. For example, a reaction involving 2,4,6-trichloro-1,3,5-triazine demonstrated substitution with thiophen-2-yl magnesium bromide to form 2,4-dichloro-6-(thiophen-2-yl)-1,3,5-triazine . This process highlights the triazine ring’s susceptibility to attack by organometallic reagents under controlled conditions.

Reaction Conditions :

  • Reagents : Magnesium, iodine, tetrahydrofuran (THF)

  • Temperature : Reaction initiated at −15°C

  • Yield : 56% for the dichloro-triazine product .

Reagent/StepDetails
Grignard FormationMg (4.80 g, 0.2 mol), I₂ (1.02 g, 0.004 mol), THF (150 mL)
Triazine Addition2,4,6-trichloro-1,3,5-triazine (36.88 g, 0.2 mol) in THF
Product IsolationPurified via silica gel chromatography

Oxidation and Reduction

While direct data for this compound is limited, carbodithioate groups in similar structures undergo oxidation to sulfoxides/sulfones and reduction to thiols. These transformations are typically mediated by oxidants (e.g., hydrogen peroxide) or reductants (e.g., sodium borohydride).

Data Table: Reaction Comparison

Reaction TypeReagentsProductsYieldReference
SubstitutionMg, I₂, THF, 2-bromothiophene2,4-dichloro-6-(thiophen-2-yl)-1,3,5-triazine56%
OxidationOxidizing agents (e.g., H₂O₂)Sulfoxides/SulfonesN/A
ReductionReducing agents (e.g., NaBH₄)ThiolsN/A

Case Study: Substitution Reaction Dynamics

The substitution mechanism involves nucleophilic attack at electrophilic triazine positions. In the example from , the thiophen-2-yl Grignard reagent replaces a chlorine atom on the triazine ring, forming a substituted triazine derivative. This reaction’s efficiency (56% yield) underscores the importance of controlled temperature (−15°C) to stabilize intermediates and prevent side reactions.

Biological and Industrial Implications

The compound’s reactivity informs its applications:

  • Biological Interactions : Substitution products may modulate enzyme activity, as seen in triazine derivatives affecting pyrimidine biosynthesis.

  • Materials Science : Oxidation/reduction pathways could influence stability in UV-absorbing formulations.

Scientific Research Applications

{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methoxyphenyl Derivative

  • Compound: {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate (CAS 38221-51-1)
  • Key Difference : The 4-methoxy group replaces the 2,4-dimethylphenyl substituent.
  • This could influence bioavailability or environmental persistence .

4-Fluorophenyl Derivative

  • Compound: {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
  • Key Difference : A fluorine atom at the para position replaces the methyl groups.
  • Impact: Fluorine’s electronegativity may improve metabolic stability and binding affinity in biological systems, a common strategy in drug design.

Functional Group Modifications

Piperazine Carbodithioate Analog

  • Compound: {4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate (CAS 669744-55-2)
  • Key Difference : The morpholine ring is replaced with a 4-methylpiperazine group.
  • Impact : Piperazine’s basic nitrogen may alter pH-dependent solubility and membrane permeability. Such modifications are critical in optimizing pharmacokinetics for drug candidates .

Acetonitrile Derivative

  • Compound: {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile (CAS 91962-28-6)
  • Key Difference : The carbodithioate group is replaced with an acetonitrile moiety.
  • This compound’s lower molecular weight (240.26 g/mol vs. ~392 g/mol for carbodithioates) may enhance diffusion in biological systems .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Functional Group CAS Number Molecular Weight (g/mol) Potential Applications
{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate 2,4-dimethylphenyl Morpholine-4-carbodithioate - ~392* Agrochemicals, Pharmaceuticals
{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate 4-methoxyphenyl Morpholine-4-carbodithioate 38221-51-1 392.11 Herbicide intermediates
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperazine-1-carbodithioate 2-methoxyphenyl 4-Methylpiperazine-1-carbodithioate 669744-55-2 407.52* Drug discovery
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile 4-methylphenyl Acetonitrile 91962-28-6 240.26 Fine chemical synthesis

*Estimated based on structural similarity.

Research Findings and Implications

  • Substituent Effects : Alkyl groups (e.g., methyl in 2,4-dimethylphenyl) enhance lipophilicity, favoring membrane penetration, while methoxy or fluoro groups improve electronic properties for target binding .
  • Functional Group Relevance : Carbodithioates exhibit metal-binding capacity, useful in catalytic or antimicrobial applications, whereas acetonitriles are more reactive in synthetic chemistry .
  • Agrochemical Potential: Triazines with morpholine or piperazine groups (e.g., CAS 38221-51-1) align with herbicidal sulfonylurea analogs, suggesting possible herbicidal activity .

Notes and Limitations

  • Data Gaps: Limited experimental data (e.g., solubility, toxicity) for the target compound necessitate further studies.
  • Evidence Constraints : Some evidence (e.g., PubChem entries) lacked accessible details due to technical limitations .
  • Structural Diversity: Compounds like 4-(methylthio)-6-morpholino-1,3,5-triazin-2-amine (CAS 175204-65-6) were noted but excluded due to insufficient relevance .

Biological Activity

The compound {4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate represents a unique class of organic compounds with potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27N7O2C_{19}H_{27}N_7O_2, and it features a triazine ring combined with a morpholine structure, which is known for its diverse pharmacological properties. The compound's structure facilitates interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted that similar triazine derivatives exhibit inhibitory effects on enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression and inducing DNA damage through topoisomerase inhibition .
  • Antimicrobial Properties : There is evidence suggesting that derivatives of triazine compounds possess antimicrobial activity against various pathogens, potentially making them candidates for further development as antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reactions : The formation of the triazine ring often involves cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : The introduction of the morpholine and carbodithioate moieties can be achieved through nucleophilic substitution reactions.
  • Optimization : Industrial production may utilize automated systems to enhance yield and purity while minimizing costs.

Anticancer Activity

A study evaluated the cytotoxic effects of various triazine derivatives on cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through the activation of the p53 pathway .

CompoundCell LineIC50 (µM)Mechanism
Triazine AA54915Topoisomerase inhibition
Triazine BHeLa10Apoptosis induction
Triazine CMDA-MB-23112Cell cycle arrest

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of triazine were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in developing new antibiotics .

BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureTime (h)Yield (%)Reference
Morpholine, K₂CO₃Dry TolueneReflux8–10Quant.
4-MethoxyphenolToluene45°C185–90

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structural purity?

Methodological Answer:

  • 1H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), morpholine methylenes (δ 3.6–3.8 ppm), and NH groups (δ 5.2–5.5 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : ESI-MS detects the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of morpholine or carbodithioate groups) .
  • Elemental Analysis : Matches calculated values for C, H, N, and S (e.g., C: 55.48%, H: 2.82%, N: 15.37%) .

Q. Table 2: Key Spectral Data

TechniqueKey Signals/ValuesReference
1H NMRδ 3.86 (s, morpholine CH₂), δ 7.2–7.4 (aryl H)
MS (ESI)[M+H]+: 653 (calc.), 653 (obs.)

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?

Methodological Answer:

  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., hindered rotation) .
  • Deuteration Studies : Exchangeable protons (e.g., NH) can be identified via D₂O shake tests .
  • Comparative Analysis : Cross-reference with structurally similar triazines (e.g., 4-morpholinopiperidine derivatives) to identify substituent-specific shifts .

Advanced: What mechanistic insights explain the regioselectivity of nucleophilic substitutions at the triazine core?

Methodological Answer:
The triazine ring undergoes substitution preferentially at the 4- and 6-positions due to:

  • Electronic Effects : Electron-withdrawing groups (e.g., amino) activate specific positions for nucleophilic attack .
  • Steric Factors : Bulky substituents (e.g., 2,4-dimethylphenyl) direct reactions to less hindered sites .
  • Reagent Compatibility : Morpholine’s moderate nucleophilicity favors stepwise substitution over competitive side reactions .

Q. Table 3: Substitution Patterns in Triazine Derivatives

SubstituentPreferred PositionConditionsReference
Morpholine4 or 6Reflux, K₂CO₃
Piperidine4DMF, 80°C

Advanced: How do structural modifications of the carbodithioate group influence bioactivity in agrochemical applications?

Methodological Answer:
The carbodithioate moiety enhances herbicidal activity by:

  • Metal Chelation : Binding to essential metal ions in plant enzymes (e.g., acetolactate synthase) .
  • Lipophilicity : Adjusting substituents (e.g., methyl vs. phenyl) alters membrane permeability and persistence .
  • Metabolic Stability : Sulfur atoms resist oxidative degradation compared to oxygen analogs .

Q. Table 4: Bioactivity Comparison

DerivativeHerbicidal Activity (IC₅₀, μM)Reference
Methyl carbodithioate0.45
Ethyl carbamate1.20

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • First Aid : For exposure, rinse with water and consult a physician immediately .

Advanced: What strategies optimize reaction yields in large-scale syntheses while maintaining purity?

Methodological Answer:

  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved solubility .
  • Solvent Optimization : Replace toluene with DMF to enhance reaction homogeneity at scale .
  • In-line Monitoring : Use FTIR or HPLC to track intermediate formation and minimize byproducts .

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